molecular formula C12H16N2O2 B1588845 N-Boc-N'-Benzylidene-hydrazine CAS No. 24469-50-9

N-Boc-N'-Benzylidene-hydrazine

Cat. No. B1588845
CAS RN: 24469-50-9
M. Wt: 220.27 g/mol
InChI Key: LKKATZANDADGPR-UKTHLTGXSA-N
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Description

N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.272 . It is used in proteomics research .


Synthesis Analysis

The synthesis of hydrazones, which includes N-Boc-N’-Benzylidene-hydrazine, is achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The X-ray structure of the title compound was determined for the first time . There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .


Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .


Physical And Chemical Properties Analysis

N-Boc-N’-Benzylidene-hydrazine has a molecular formula of C12H16N2O2 and a molecular weight of 220.272 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Oxidation to Oxaziridines : N-BOC benzaldimines are oxidized to form 3-Aryl-N-BOC oxaziridines, which can transfer their N-BOC group to morpholine, resulting in N β -protected hydrazines (Vidal, Damestoy, & Collet, 1995).

  • Solvent-Free Synthesis of Hydrazones : Boc-, Bz-, Ts-, and Fmoc-protected hydrazones are prepared via solvent-free condensation using a ball-mill. This method yields hydrazones quantitatively and involves solvent-free N-allylation and N-benzylation of these hydrazones (Nun, Martin, Martínez, & Lamaty, 2011).

  • Coupling Reactions for Azobenzenes : N-Boc aryl hydrazines undergo palladium-catalyzed coupling reactions with aryl halides to produce N-Boc diaryl hydrazines. These are directly oxidized to azobenzenes (Lim, Lee, & Cho, 2003).

Pharmacological and Biological Applications

  • Synthesis of Aza-peptides : N ′-substituted Ddz-protected hydrazines are synthesized for solid-phase synthesis of aza-peptides, which are peptide analogs with nitrogen atom substitutions. These aza-peptides are useful for structure–activity relationship studies and drug design (Freeman, Hurevich, & Gilon, 2009).

  • Synthesis of Aromatic Amino Acid Derivatives : Novel homochiral aromatic amino acid surrogates containing tetrahydroindazole or benzisoxazole systems are developed. These involve condensation with hydrazine and N-benzylhydrazine, yielding Nα-Fmoc-protected derivatives for solid-phase peptide assembly (Middleton, Mellor, Chhabra, Bycroft, & Chan, 2004).

Electrophilic Amination and Derivative Synthesis

  • Electrophilic Amination of Amino Acids : Enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids are prepared via electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine. This method accommodates various functional groups in aminoacid side chains, leading to the synthesis of valuable derivatives like piperazic acid derivatives and 3-pyrazolecarboxylate (Hannachi, Vidal, Mulatier, & Collet, 2004).

Miscellaneous Applications

  • Building Blocks for Chemical Synthesis : N-Boc-N'-Benzylidene-hydrazine derivatives serve as building blocks in various chemical syntheses, including the preparation of highly substituted compounds and complex molecular structures. This involves diverse chemical reactions, such as electrophilic amination, coupling reactions, and oxidation processes to create novel compounds with potential applications in materials science and pharmaceuticals (Kang, Lim, Shin, Kim, & Cho, 2006).

Future Directions

While specific future directions for N-Boc-N’-Benzylidene-hydrazine were not found in the search results, it’s clear that this compound and others like it have significant potential in the field of proteomics research , and their synthesis methods continue to be refined .

properties

IUPAC Name

tert-butyl N-[(Z)-benzylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKATZANDADGPR-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N'-Benzylidene-hydrazine

CAS RN

24469-50-9
Record name BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of t-butyl carbazate (2.0 g, 15.1 mmol) in 99% ethanol (20 ml) was added benzaldehyde (1.6 g, 15.1 mmol) and the mixture was stirred for 30 min. Then the mixture was cooled to 0° C. and the precipitate was separated and washed with cold ethanol and dried in vacuo to give 2.7 g (81%) of N'-benzylidenehydrazinecarboxylic acid tert-butyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-((2R)-2-(N-((2E)-5-Amino-5-methylhex-2-enoyl)-N-methyl amino)-3-(2-naphthyl)propionyl-2-benzyl-4-ethylsemi-carbazide ##STR183## N'-Benzylidenehydrazinecarboxylic acid tert-butyl ester: ##STR184## To a solution of t-butyl carbazate (2.0 g, 15.1 mmol) in 99% ethanol (20 ml) was added benzaldehyde (1.6 g, 15.1 mmol) and the mixture was stirred for 30 min. Then the mixture was cooled to 0° C. and the precipitate was separated and washed with cold ethanol and dried in vacuo to give 2.7 g (81%) of N'-benzylidenehydrazinecarboxylic acid tert-butyl ester.
[Compound]
Name
(2R)-2-(N-((2E)-5-Amino-5-methylhex-2-enoyl)-N-methyl amino)-3-(2-naphthyl)propionyl-2-benzyl-4-ethylsemi-carbazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of t-butyl carbazate (5.62 g, 42.5 mmol) in ethyl acetate (15 mL) was added with stirring benzaldehyde (4.51 g, 42.5 mmol). Crystallization occurred and the resulting slurry was stirred at rt for 45 min. Hexanes (70 mL) was added and the slurry was cooled to 0° C. The slurry was stirred at 0° C. for 60 min, then filtered and rinsed with cold hexanes (20 mL) and dried in vacuo at 40° C. to afford the title compound as a solid (8.34 g, 89.0%): mp 184.1-184.9° C.; 1H NMR (DMSO-d6) δ 10.91 (s, 1H), 7.99 (s, 1H), 7.58 (d, 2H, J=3 Hz), 7.39 (m, 3H), 1.45 (s, 9H); 13C NMR (DMSO-d6) δ 153.0, 143.8, 135.3, 130.0, 129.4, 127.2, 80.1, 28.8; IR (KBr mull) 2983, 1735, 1511, 1157 cm−1; A portion was recrystallized (ethyl acetate) for analysis. Anal. Calcd. For C12H16N2O2: C, 65.43; H, 7.32; N, 12.72. Found: C, 65.16; H, 7.43; N, 12.62.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Oss, S Tshepelevitsh, A Kruve… - Rapid …, 2021 - Wiley Online Library
Rationale The first comprehensive quantitative scale of the efficiency of electrospray ionization (ESI) in the positive mode by monoprotonation, containing 62 compounds, was published …

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